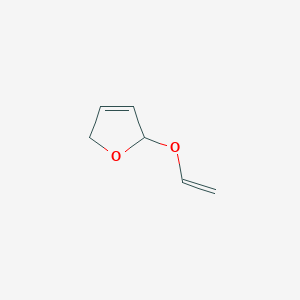
2-(Ethenyloxy)-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Vinyloxy)-2,5-dihydrofuran is an organic compound characterized by a furan ring with a vinyloxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Vinyloxy)-2,5-dihydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dihydrofuran with vinyl ethers under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the vinyloxy group. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(Vinyloxy)-2,5-dihydrofuran may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Vinyloxy)-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the vinyloxy group to other functional groups.
Substitution: The vinyloxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or ethers.
Scientific Research Applications
2-(Vinyloxy)-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its reactive vinyloxy group.
Mechanism of Action
The mechanism of action of 2-(Vinyloxy)-2,5-dihydrofuran involves its ability to participate in various chemical reactions due to the presence of the vinyloxy group. This group can undergo addition, substitution, and polymerization reactions, making the compound versatile in different applications. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2-(Vinyloxy)ethanol: Similar in structure but with an ethanol backbone.
2-(Vinyloxy)ethyl acrylate: Contains an acrylate group, making it useful in polymer chemistry.
2-(Vinyloxy)ethyl methacrylate: Similar to the acrylate derivative but with a methacrylate group.
Uniqueness
2-(Vinyloxy)-2,5-dihydrofuran is unique due to its furan ring structure combined with a vinyloxy group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
88739-02-0 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-ethenoxy-2,5-dihydrofuran |
InChI |
InChI=1S/C6H8O2/c1-2-7-6-4-3-5-8-6/h2-4,6H,1,5H2 |
InChI Key |
RZSYMRVHOUIWOW-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1C=CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


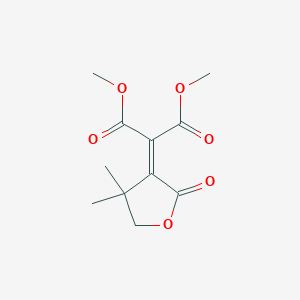
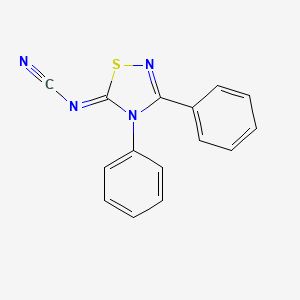
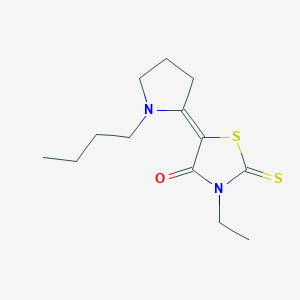
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
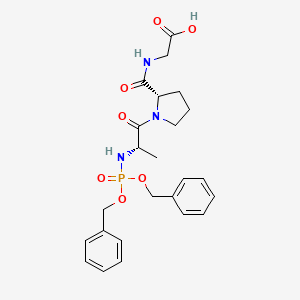
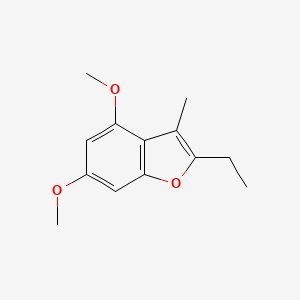
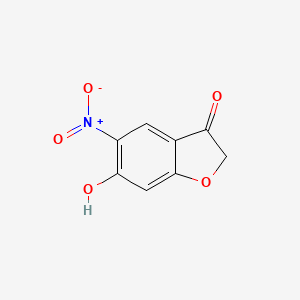
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)




